molecular formula C6H8ClFN2 B1532524 (2-Fluoropyridin-3-yl)methanamine hydrochloride CAS No. 859164-64-0

(2-Fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B1532524
CAS No.: 859164-64-0
M. Wt: 162.59 g/mol
InChI Key: GKCYUJQLRJHZDQ-UHFFFAOYSA-N
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Description

Structural Characterization of (2-Fluoropyridin-3-yl)methanamine Hydrochloride

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound exhibits a distinctive architectural framework characterized by a pyridine ring system substituted with both fluorine and aminomethyl functional groups. The compound possesses the molecular formula C₆H₈ClFN₂ with a molecular weight of 162.59 grams per mole, establishing its position within the class of halogenated heterocyclic amines. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2-fluoropyridin-3-yl)methanamine; hydrochloride, reflecting the systematic naming convention that accurately describes the substitution pattern and salt formation.

The structural architecture reveals a pyridine ring bearing a fluorine atom at the 2-position and an aminomethyl group (-CH₂NH₂) at the 3-position, with the hydrochloride salt formation occurring through protonation of the primary amine functionality. This specific substitution pattern creates a unique electronic environment within the molecule, where the electronegative fluorine atom at the ortho position relative to the nitrogen influences the overall electron density distribution throughout the aromatic system. The canonical Simplified Molecular Input Line Entry System representation C1=CC(=C(N=C1)F)CN.Cl provides a concise structural description that captures the essential connectivity patterns within the molecule.

The three-dimensional molecular geometry demonstrates the characteristic planar nature of the pyridine ring system, with the aminomethyl substituent extending perpendicular to the aromatic plane. The International Chemical Identifier string InChI=1S/C6H7FN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H-4-8H2;1H encodes the complete structural information including stereochemical details and hydrogen atom connectivity patterns. This molecular architecture establishes the foundation for understanding the compound's physical and chemical properties.

Structural Parameter Value Reference
Molecular Formula C₆H₈ClFN₂
Molecular Weight 162.59 g/mol
International Union of Pure and Applied Chemistry Name (2-fluoropyridin-3-yl)methanamine; hydrochloride
Chemical Abstracts Service Number 859164-64-0
International Chemical Identifier Key GKCYUJQLRJHZDQ-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Isomerism

The crystallographic characteristics of this compound reveal important structural details that influence its solid-state properties and molecular interactions. The compound crystallizes in a powder form at room temperature, indicating a crystalline structure that maintains stability under standard storage conditions. The crystal packing arrangements demonstrate the influence of hydrogen bonding interactions between the protonated amine groups and chloride anions, creating a three-dimensional network that stabilizes the overall crystal structure.

Conformational analysis of the molecule reveals that the aminomethyl substituent can adopt multiple rotational configurations around the carbon-carbon bond connecting it to the pyridine ring. The preferred conformation in the solid state positions the amino group to minimize steric interactions while maximizing favorable electrostatic interactions with neighboring molecules in the crystal lattice. The fluorine substituent at the 2-position creates a unique electronic environment that influences the conformational preferences of the entire molecule through both steric and electronic effects.

The density of the crystalline material measures 1.18 grams per cubic centimeter, providing insight into the efficiency of molecular packing within the crystal structure. This relatively high density suggests effective intermolecular interactions and compact packing arrangements that contribute to the stability of the solid form. The boiling point of 225.6 degrees Celsius at 760 millimeters of mercury indicates substantial intermolecular forces that must be overcome during the phase transition from solid to liquid state.

Structural studies of related fluoropyridine derivatives provide comparative insights into the conformational behavior of this class of compounds. The presence of the fluorine atom introduces unique electronic effects that can influence the overall molecular geometry and crystal packing patterns. These crystallographic features contribute significantly to the compound's physical properties and potential applications in chemical synthesis.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants that reflect the unique molecular environment. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to the aromatic protons of the pyridine ring, the methylene protons of the aminomethyl group, and the exchangeable protons of the protonated amine functionality. The spectral data consistently demonstrates compatibility with the proposed molecular structure, with purity assessments indicating greater than or equal to 98.0 percent chemical purity based on Nuclear Magnetic Resonance integration patterns.

The fluorine-19 Nuclear Magnetic Resonance spectrum exhibits a characteristic resonance that provides unambiguous identification of the fluorine substitution pattern within the pyridine ring system. The chemical shift of the fluorine nucleus reflects the electronic environment created by its position ortho to the pyridine nitrogen and meta to the aminomethyl substituent. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the expected number of carbon resonances with characteristic chemical shifts that correspond to the aromatic carbons of the pyridine ring and the aliphatic carbon of the methylene group.

The coupling patterns observed in the Nuclear Magnetic Resonance spectra provide additional structural confirmation through the analysis of scalar coupling constants between neighboring nuclei. Proton-proton coupling within the pyridine ring system demonstrates the expected pattern for a 2,3-disubstituted pyridine derivative, while proton-fluorine coupling provides long-range connectivity information. These spectroscopic signatures serve as fingerprint characteristics that enable unambiguous structural identification and purity assessment.

Two-dimensional Nuclear Magnetic Resonance techniques offer enhanced structural elucidation capabilities through correlation spectroscopy experiments that establish connectivity patterns between different nuclei within the molecule. These advanced spectroscopic methods provide comprehensive structural characterization that supports definitive compound identification and conformational analysis.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and characteristic fragmentation patterns that enable structural identification. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the protonated molecular ion of the hydrochloride salt. The base peak in the mass spectrum typically corresponds to the free base molecular ion at mass-to-charge ratio 126, resulting from loss of the hydrogen chloride moiety during ionization.

Fragmentation patterns reveal characteristic losses that reflect the structural features of the molecule, including elimination of the aminomethyl side chain and subsequent rearrangement processes within the pyridine ring system. The presence of the fluorine substituent creates distinctive isotope patterns that provide additional confirmation of molecular composition. High-resolution mass spectrometry enables precise molecular weight determination that supports molecular formula assignment with high confidence.

Tandem mass spectrometry experiments provide detailed structural information through controlled fragmentation of selected precursor ions. These experiments reveal the relative stability of different structural fragments and provide insight into the preferred fragmentation pathways under different ionization conditions. The mass spectrometric data complement the Nuclear Magnetic Resonance results to provide comprehensive structural characterization.

Collision-induced dissociation studies demonstrate characteristic fragmentation patterns that can be used for quantitative analysis and structural confirmation in complex matrices. The unique fragmentation signature serves as a molecular fingerprint that enables identification even in the presence of closely related structural analogs.

Infrared Absorption Characteristics

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present within this compound. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300 to 3500 wavenumbers, with multiple bands reflecting symmetric and asymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers, providing confirmation of the pyridine ring system.

The carbon-nitrogen stretching vibrations of the pyridine ring appear as strong absorption bands in the fingerprint region, typically between 1400 and 1600 wavenumbers. The carbon-fluorine stretching vibration produces a characteristic strong absorption band in the region of 1000 to 1300 wavenumbers, providing definitive confirmation of fluorine substitution. These absorption patterns create a unique infrared fingerprint that enables compound identification and purity assessment.

Raman spectroscopy offers additional vibrational information that can provide enhanced structural characterization, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization that supports definitive structural identification.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYUJQLRJHZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736228
Record name 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-64-0
Record name 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70736228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-3-yl)methanamine hydrochloride
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Preparation Methods

Reductive Amination of Fluoropyridine Derivatives

A prominent method for synthesizing pyridin-2-yl-methylamine derivatives, closely related to (2-fluoropyridin-3-yl)methanamine hydrochloride, involves reductive amination of cyanohydrins or related intermediates. This approach typically uses a fluorinated pyridine aldehyde or cyanohydrin as the substrate, which undergoes reductive amination with ammonia or amine sources in the presence of a reducing agent.

Key features:

  • Reaction medium: Often methanolic or alcoholic solvents are used to dissolve reactants and facilitate the reaction.
  • Base addition: The reaction medium is made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote amination.
  • Reducing agents: Sodium cyanoborohydride (NaBH3CN) is commonly employed for its mild reducing properties, favoring reductive amination without over-reduction.
  • Temperature: The reaction is typically carried out at room temperature to moderate heat to optimize yield and minimize side reactions.
  • Additives: Iron sulfate (FeSO4·7H2O) or other metal salts can be added to suppress side reactions, especially those involving cyanide ions.

This method yields the amine hydrochloride salt by isolating the product as its hydrochloride, enhancing stability and ease of handling.

Parameter Details
Solvent Methanol or other alcohols
Base DABCO (1,4-diazabicyclo[2.2.2]octane)
Reducing agent Sodium cyanoborohydride (NaBH3CN)
Temperature Room temperature (~20–25°C)
Additives Iron sulfate (FeSO4·7H2O)
Reaction time Several hours (varies by scale)
Product isolation Hydrochloride salt precipitation

This method is advantageous due to its mild conditions and relatively high selectivity for the desired amine derivative.

Synthesis via Fluorinated Pyridine Methanol Intermediates

An alternative synthetic route involves the preparation of 3-fluoropyridine-2-methanol as a key intermediate, which can be subsequently converted to the methanamine hydrochloride.

Stepwise outline:

  • Step 1: Formation of 3-fluoropyridine-2-aldehyde

    • Starting from 3-fluoropyridine, lithiation with n-butyllithium in the presence of triethylene diamine at low temperature (-70°C) forms a lithiated intermediate.
    • Reaction with N,N-dimethylformamide (DMF) yields 3-fluoropyridine-2-aldehyde.
  • Step 2: Reduction to 3-fluoropyridine-2-methanol

    • Sodium borohydride (NaBH4) reduces the aldehyde to the corresponding alcohol under controlled temperature conditions.
  • Step 3: Conversion to the amine

    • The 3-fluoropyridine-2-methanol intermediate is transformed into the amine via substitution or reductive amination steps, often involving activation of the hydroxyl group and nucleophilic substitution with ammonia or amine sources.

This multi-step method benefits from relatively inexpensive starting materials and can be optimized for industrial scale by controlling reaction temperatures, stoichiometry, and purification steps.

Step Reagents/Conditions Outcome
1. Lithiation & formylation 3-fluoropyridine, n-BuLi, triethylene diamine, DMF, -70°C 3-fluoropyridine-2-aldehyde
2. Reduction NaBH4, methanol, 0–5°C 3-fluoropyridine-2-methanol
3. Amination Ammonium chloride or ammonia, activation agents, reflux (2-Fluoropyridin-3-yl)methanamine

This method is characterized by high yield and purity and is suitable for scale-up with proper process controls.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow synthesis offers advantages such as improved heat and mass transfer, precise reaction control, and scalability.

Key aspects:

  • Reagents: 2-fluoropyridine, formaldehyde, ammonium chloride.
  • Reaction type: Nucleophilic substitution or reductive amination under controlled flow conditions.
  • Advantages: Enhanced purity, minimized side reactions, reproducibility, and safety.
  • Optimization: Reaction parameters such as temperature (60–80°C), residence time, and reagent ratios are finely tuned.
  • Purification: Crystallization of the hydrochloride salt from ethanol/water mixtures improves product isolation.

This approach is increasingly favored in pharmaceutical manufacturing for its efficiency and environmental benefits.

Chemical Reaction Analysis and Optimization

The preparation methods involve several reaction types:

  • Nucleophilic substitution: Fluorine on the pyridine ring can be substituted by amine nucleophiles under polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
  • Reductive amination: Conversion of aldehydes or cyanohydrins to amines using mild hydride donors.
  • Reduction: Sodium borohydride and sodium cyanoborohydride are preferred reducing agents for selective reduction without affecting the fluoropyridine ring.

Optimization focuses on:

  • Controlling base strength and solvent polarity to maximize nucleophilic substitution efficiency.
  • Using additives like iron sulfate to suppress side reactions.
  • Employing mild reducing agents to avoid over-reduction or dehalogenation.
  • Adjusting stoichiometry and temperature to balance reaction rate and selectivity.

Summary Data Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Advantages Limitations
Reductive amination of cyanohydrins Fluoropyridine aldehyde/cyanohydrin NaBH3CN, DABCO, MeOH, RT, FeSO4 additive Mild conditions, high selectivity Requires careful control of side reactions
Fluoropyridine-2-methanol intermediate route 3-Fluoropyridine, n-BuLi, DMF, NaBH4 Low temp lithiation, NaBH4 reduction, amination High yield, scalable Multi-step, requires low temp handling
Continuous flow synthesis 2-Fluoropyridine, formaldehyde, NH4Cl Flow reactor, 60–80°C, controlled residence time Scalable, reproducible, efficient Requires specialized equipment

Research Findings and Notes

  • The use of sodium cyanoborohydride in reductive amination is well-documented for its selectivity in producing amine hydrochloride salts without affecting the fluorine substituent.
  • Low-temperature lithiation and formylation of fluoropyridines enable regioselective functionalization, critical for maintaining the fluorine position.
  • Continuous flow methods improve safety and yield by precise control of reaction parameters, reducing by-products such as dehalogenated species.
  • Additives like iron sulfate help mitigate cyanide-related side reactions in reductive amination, improving purity and yield.
  • Purification by crystallization of the hydrochloride salt is a common final step to enhance stability and facilitate handling.

This comprehensive review of preparation methods for this compound integrates diverse research findings and industrial practices, providing a professional and authoritative resource for synthetic chemists and process developers.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

(2-Fluoropyridin-3-yl)methanamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₆H₇Cl₂FN₂
  • Molecular Weight : 197.03 g/mol
  • Key Differences: Chlorine at the 3-position and fluorine at the 5-position on the pyridine ring. Higher molecular weight due to an additional chlorine atom. Potential for altered electronic effects (e.g., increased electron-withdrawing character) compared to the target compound.
1-(4-Fluorophenyl)methanamine Hydrochloride
  • Molecular Formula : C₇H₈ClFN
  • Molecular Weight : 161.60 g/mol
  • Key Differences :
    • Replaces the pyridine ring with a benzene ring.
    • Fluorine at the 4-position on the phenyl group.
    • Reduced heterocyclic nitrogen content, which may lower binding affinity for targets requiring pyridine interactions.

Heterocycle Core Modifications

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₀Cl₂N₂S
  • Molecular Weight : 261.17 g/mol
  • Key Differences: Thiazole ring (N and S atoms) replaces pyridine. Chlorophenyl substituent introduces steric bulk and lipophilicity. Potential applications in antimicrobial or anticancer research due to thiazole’s prevalence in such agents.
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₁Cl₂N₃
  • Molecular Weight : 268.13 g/mol
  • Key Differences :
    • Pyrimidine core (two nitrogen atoms) instead of pyridine.
    • Increased aromatic nitrogen content may enhance interactions with DNA or enzymes.

Functional Group and Chain Modifications

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂FN₂
  • Molecular Weight : 217.08 g/mol
  • Key Differences :
    • Ethylamine chain (-CH₂CH₂NH₂) instead of methylamine.
    • Fluorine at the 5-position on pyridine.
    • Stereospecific (R-configuration) design may influence chiral target binding (e.g., receptors or enzymes).
2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine Hydrochloride
  • Molecular Formula : C₇H₉ClFN₂O
  • Molecular Weight : 205.61 g/mol
  • Key Differences :
    • Ether linkage (-O-) between the pyridine and ethylamine chain.
    • Altered solubility and hydrogen-bonding capacity due to the oxygen atom.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
(2-Fluoropyridin-3-yl)methanamine hydrochloride C₆H₈ClFN₂ 162.59 2-F-pyridine, 3-CH₂NH₂ Neurological ligands, drug precursors
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.03 3-Cl, 5-F-pyridine Polyimide synthesis
1-(4-Fluorophenyl)methanamine hydrochloride C₇H₈ClFN 161.60 4-F-phenyl GABA transporter inhibitors
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 Thiazole core, 4-Cl-phenyl Antimicrobial research
(R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl C₇H₁₁Cl₂FN₂ 217.08 5-F-pyridine, ethylamine chain, R-config. Chiral drug development

Research Findings and Implications

  • Fluorine Position: Fluorine at the 2-position (target compound) vs.
  • Heterocycle Choice : Pyridine vs. thiazole/pyrimidine alters target specificity. Thiazoles are common in antimicrobials, while pyrimidines are DNA-intercalating agents .

Biological Activity

(2-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2C_6H_8ClFN_2 and a molecular weight of approximately 162.59 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure consists of a pyridine ring substituted with a fluorine atom and an amine group, which can significantly influence its biological interactions. The presence of the amine group allows for various nucleophilic reactions, making it a versatile candidate for further chemical modifications.

PropertyValue
Chemical FormulaC₆H₈ClFN₂
Molecular Weight162.59 g/mol
AppearancePowder
Storage TemperatureRoom Temperature
Boiling Point225.6 °C
Flash Point90.2 °C

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar functional groups have demonstrated significant cytotoxic effects against various cancer types, including breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .

Case Study: Cytotoxic Effects
In a comparative study, similar compounds exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer properties . The mechanism often involves the induction of apoptosis through caspase activation.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it may interact with various targets within metabolic pathways, which could be leveraged for therapeutic applications.

Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundHuman Carbonic Anhydrase IX0.89
Related Compound AHuman Carbonic Anhydrase II0.75
Related Compound BOther TargetsVaries

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in cellular signaling pathways. The fluorine substitution on the pyridine ring enhances lipophilicity, potentially increasing membrane permeability and receptor interaction.

Q & A

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Methodology :
  • 3D Tumor Spheroids : Mimic tissue penetration barriers better than monolayer cultures.
  • Primary Cell Co-cultures : Assess immune modulation (e.g., macrophage polarization).
  • Organ-on-a-Chip : Evaluate hepatotoxicity and renal clearance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoropyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Fluoropyridin-3-yl)methanamine hydrochloride

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